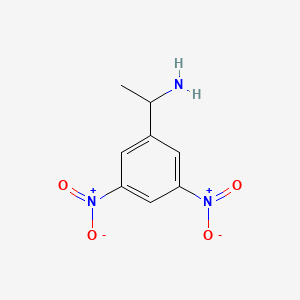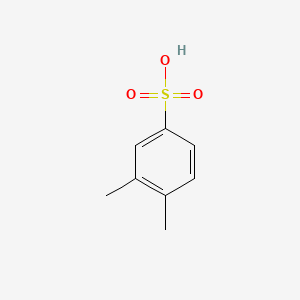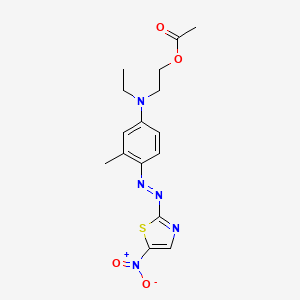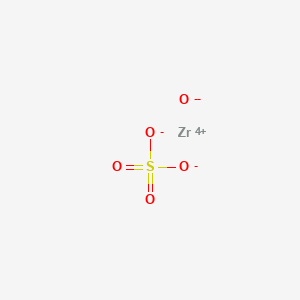
Maduramicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Maduramicin is a naturally occurring polyether ionophore antibiotic that is primarily used as an antiprotozoal agent in veterinary medicine to prevent coccidiosis in poultry . It was first isolated from the actinomycete bacterium Actinomadura rubra . This compound is known for its ability to disrupt the function of cellular membranes by selectively binding to monovalent cations such as sodium and potassium .
準備方法
Synthetic Routes and Reaction Conditions
Maduramicin is typically produced through aerobic fermentation by the bacterium Actinomadura yumaensis . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to promote the production of this compound. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
In industrial settings, this compound is often formulated as this compound ammonium for enhanced stability and solubility . One method involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by spraying the solution onto a carrier material like corn starch or nicarbazin in a fluidized bed . This process ensures uniform mixing and prevents toxicity due to uneven distribution.
化学反応の分析
Types of Reactions
Maduramicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur, particularly involving the glycoside moiety of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.
科学的研究の応用
Maduramicin has several scientific research applications, including:
作用機序
Maduramicin exerts its effects by forming complexes with cations, particularly sodium, potassium, and calcium . This complex formation promotes the transport of these cations across cellular membranes, increasing osmotic pressure within the target cells (e.g., coccidia). This disruption inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death in the protozoa . Additionally, this compound has been shown to induce apoptosis in myoblast cells by downregulating cyclin-dependent kinases and upregulating CDK inhibitors .
類似化合物との比較
Maduramicin belongs to the class of polyether ionophores, which includes other compounds such as monensin, salinomycin, and lasalocid . Compared to these similar compounds, this compound is unique in its higher potency and broader spectrum of activity against various protozoal species . Additionally, this compound’s ability to form stable complexes with multiple cations enhances its efficacy in disrupting cellular processes in target organisms .
List of Similar Compounds
- Monensin
- Salinomycin
- Lasalocid
- Narasin
- Semduramicin
This compound’s distinct chemical structure and mechanism of action make it a valuable compound in both scientific research and industrial applications.
特性
CAS番号 |
61991-54-6 |
|---|---|
分子式 |
C47H83NO17 |
分子量 |
934.2 g/mol |
IUPAC名 |
azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3 |
InChIキー |
WQGJEAMPBSZCIF-UHFFFAOYSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |
異性体SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] |
正規SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)




